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Compound of Interest

Compound Name: N3-D-Dap(Fmoc)-OH

Cat. No.: B2397050

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-D-Dap(Fmoc)-OH, chemically known as (R)-2-((((9H-fluoren-9-
yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, is a non-proteinogenic amino acid
derivative of significant interest in peptide chemistry, drug discovery, and chemical biology. Its
unique structure, featuring a bioorthogonal azido group and a base-labile Fmoc protecting
group, makes it a versatile building block for the synthesis of modified peptides and
bioconjugates. The azido moiety serves as a chemical handle for various ligation chemistries,
most notably the Nobel Prize-winning "click chemistry," allowing for the site-specific introduction
of a wide range of functionalities, including fluorescent dyes, imaging agents, and drug
molecules. This technical guide provides a comprehensive overview of the physicochemical
properties of N3-D-Dap(Fmoc)-OH, along with relevant experimental protocols and its
applications in biochemical workflows.

Physicochemical Properties

The key physicochemical properties of N3-D-Dap(Fmoc)-OH are summarized in the table
below. These properties are crucial for its handling, storage, and application in chemical
synthesis.
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Value

Chemical Names

(R)-2-((((9H-fluoren-9-
yl)methoxy)carbonyl)amino)-3-azidopropanoic
acid, Fmoc-D-Dap(N3)-OH, Fmoc-D-Ala(N3)-

OH, 2-(R)-Fmoc-amino-3-azidopropionic acid

Molecular Formula C18H16N4Oa4

Molecular Weight 352.34 g/mol

CAS Number 1016163-79-3

Appearance White to off-white crystalline powder
Melting Point 118-124 °C

Optical Rotation

[0]20/D = +9 % 2° (c=1 in DMF)

Purity

>99% (by HPLC)

Solubility

Soluble in DMF and other organic solvents.

Storage Conditions

Store at -20°C to 0-8°C, protected from light and

moisture.

Experimental Protocols

Detailed experimental protocols for the characterization of N3-D-Dap(Fmoc)-OH are not
extensively published. However, based on standard analytical techniques for similar
compounds, the following methodologies are recommended.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

A reverse-phase HPLC method is typically employed to determine the purity of N3-D-
Dap(Fmoc)-OH.

e Column: C18 column (e.g., 4.6 x 150 mm, 3 um patrticle size).

» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm and 254 nm.

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of
acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

1H and 13C NMR are used to confirm the chemical structure of the compound.
o Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) or deuterated chloroform (CDCIs).

» 1H NMR: Expected signals would correspond to the protons of the fluorenyl group, the
methoxy group, the alpha- and beta-protons of the diaminopropionic acid backbone, and the
amide proton.

e 13C NMR: Expected signals would correspond to the carbons of the fluorenyl group, the
carbonyls of the Fmoc and carboxylic acid groups, and the carbons of the diaminopropionic
acid backbone.

Mass Spectrometry (MS) for Molecular Weight
Verification

Mass spectrometry is used to confirm the molecular weight of the compound.
« lonization Technique: Electrospray ionization (ESI) is commonly used.
e Mode: Positive or negative ion mode.

¢ Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]* or [M-H]") is
determined and compared to the calculated molecular weight.
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Synthesis of N3-D-Dap(Fmoc)-OH

While a specific protocol for the D-isomer is not readily available, a common route involves a
two-step synthesis from a protected D-asparagine or D-serine derivative. A generalized
protocol adapted from the synthesis of the L-isomer is as follows:

o Hofmann Rearrangement: Fmoc-D-Asn-OH is treated with a reagent like
[bis(trifluoroacetoxy)iodo]benzene in a mixture of DMF and water to induce a Hofmann
rearrangement, converting the amide side chain to a primary amine. This yields Fmoc-D-
diaminopropionic acid (Fmoc-D-Dap-OH).

o Diazo Transfer: The resulting Fmoc-D-Dap-OH is then subjected to a diazo-transfer reaction.
This is typically carried out using a diazo-transfer reagent such as imidazole-1-sulfonyl azide
hydrochloride in the presence of a copper(ll) sulfate catalyst and a base like potassium
carbonate in a biphasic solvent system (e.g., water, methanol, and dichloromethane). The
reaction selectively converts the side-chain primary amine to an azide.

o Workup and Purification: The reaction mixture is worked up by phase separation, extraction,
and acidification to isolate the crude product. Purification is typically achieved by
crystallization or column chromatography.

Applications and Workflows

N3-D-Dap(Fmoc)-OH is a key component in several advanced biochemical and
pharmaceutical research applications.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of N3-D-Dap(Fmoc)-OH is its incorporation into peptide sequences
using standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is
removed with a mild base (e.qg., piperidine) to allow for chain elongation, while the azide group
remains stable throughout the synthesis.

Solid Support Fmoc Deprotection Amino Acid Coupling Fmoc Deprotection Coupling of Fmoc Deprotection Further Amino Acid Cleavage from Resin > Azide-Modified
(Resin) (Piperidine) (e.g., Fmoc-AA-OH) (Piperidine) N3-D-Dap(Fmoc)-OH (Piperidine) Coupling (e.g., TFA) Peptide
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Workflow for incorporating N3-D-Dap(Fmoc)-OH into a peptide via SPPS.

Click Chemistry: Bioorthogonal Ligation

The azide group of the incorporated N3-D-Dap residue allows for highly specific covalent
modification through "click" chemistry reactions. This enables the conjugation of various
molecules to the peptide.

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): The azide reacts with a terminal
alkyne in the presence of a copper(l) catalyst to form a stable triazole linkage.

» Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction where the
azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) to form a triazole. This is
particularly useful for applications in living systems where copper toxicity is a concern.
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Application of N3-D-Dap(Fmoc)-OH in click chemistry for peptide modification.

Conclusion

N3-D-Dap(Fmoc)-OH is a valuable and versatile chemical tool for researchers in peptide
chemistry and drug development. Its well-defined physicochemical properties and its utility as a
building block for introducing bioorthogonal handles into peptides make it indispensable for the
creation of sophisticated bioconjugates and therapeutic agents. The experimental protocols
and workflows described in this guide provide a framework for the effective use and
characterization of this important compound.

 To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
N3-D-Dap(Fmoc)-OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2397050#physicochemical-properties-of-n3-d-dap-
fmoc-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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